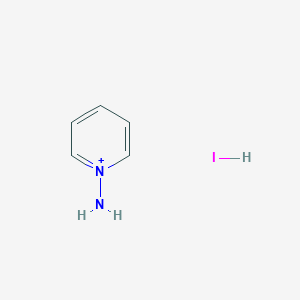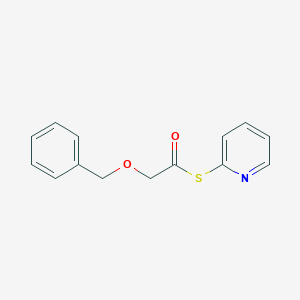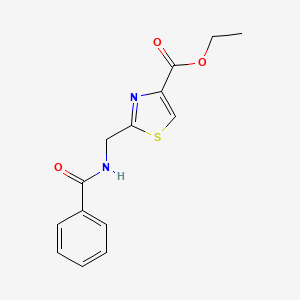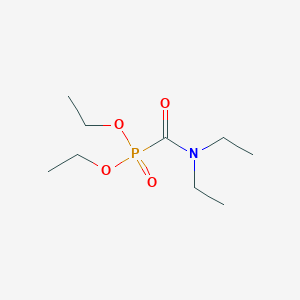![molecular formula C7H8Cl2 B12814176 2,3-Dichlorobicyclo[2.2.1]hept-2-ene CAS No. 21604-74-0](/img/structure/B12814176.png)
2,3-Dichlorobicyclo[2.2.1]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichlorobicyclo[221]hept-2-ene is a bicyclic organic compound that belongs to the norbornene family It is characterized by the presence of two chlorine atoms attached to the second and third carbon atoms of the bicyclo[221]hept-2-ene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichlorobicyclo[2.2.1]hept-2-ene typically involves the Diels-Alder reaction. One common method is the reaction of cyclopentadiene with dichloromaleic anhydride, followed by dehydrohalogenation to yield the desired product . The reaction conditions often include the use of a solvent such as toluene and a catalyst like aluminum chloride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dichlorobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated or dechlorinated products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as m-chloroperoxybenzoic acid (MCPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of hydroxylated or aminated derivatives.
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of partially or fully dechlorinated products.
Applications De Recherche Scientifique
2,3-Dichlorobicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3-Dichlorobicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in cycloaddition reactions, forming adducts with other molecules through its double bond. The pathways involved may include the formation of reactive intermediates that facilitate further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dibromobicyclo[2.2.1]hept-2-ene: Similar structure but with bromine atoms instead of chlorine.
2,3-Difluorobicyclo[2.2.1]hept-2-ene: Similar structure but with fluorine atoms instead of chlorine.
2,3-Dichlorobicyclo[2.2.1]hept-5-ene: Similar structure but with the double bond in a different position.
Uniqueness
2,3-Dichlorobicyclo[2.2.1]hept-2-ene is unique due to its specific substitution pattern and the position of the double bond, which confer distinct reactivity and properties compared to its analogs. The presence of chlorine atoms makes it more reactive in substitution and elimination reactions, providing a versatile platform for chemical modifications.
Propriétés
Numéro CAS |
21604-74-0 |
|---|---|
Formule moléculaire |
C7H8Cl2 |
Poids moléculaire |
163.04 g/mol |
Nom IUPAC |
2,3-dichlorobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H8Cl2/c8-6-4-1-2-5(3-4)7(6)9/h4-5H,1-3H2 |
Clé InChI |
ZQVNZOQACLAJOX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C(=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(R)-2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12814109.png)





![5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B12814141.png)

![6-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12814148.png)


